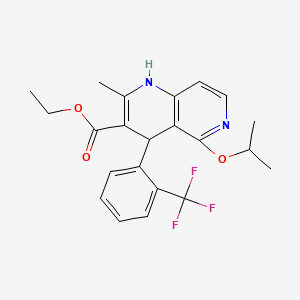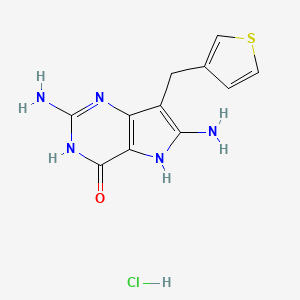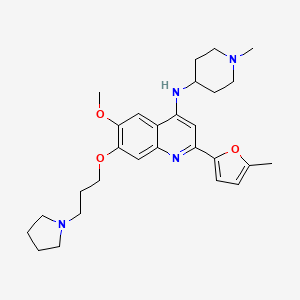
CM-272
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CM-272 is a first-in-class, potent, selective, substrate-competitive, and reversible dual inhibitor of G9a and DNA methyltransferases (DNMTs). It has shown significant potential in the treatment of various hematological malignancies by inhibiting cell proliferation and promoting apoptosis .
Mechanism of Action
Target of Action
CM-272, also known as 1846570-31-7 (free base) or 6-Methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-(pyrrolidin-1-yl)propoxy)quinolin-4-amine, is a dual inhibitor of G9a (EHMT2) and DNMT1 . These are both methyltransferases, with G9a being a histone methyltransferase and DNMT1 being a DNA methyltransferase .
Mode of Action
This compound interacts with its targets, G9a and DNMT1, by inhibiting their activity . This inhibition leads to a decrease in the methylation of histones and DNA, which can result in changes in gene expression .
Biochemical Pathways
The inhibition of G9a and DNMT1 by this compound affects the methylation pathways of histones and DNA . This can lead to changes in the expression of various genes, including those involved in cell proliferation and apoptosis .
Result of Action
This compound has been shown to inhibit cell proliferation and promote apoptosis . It induces immunogenic cell death (ICD), which can enhance the sensitivity to anti-PD-1 antibodies .
Action Environment
The action of this compound can be influenced by the tumor microenvironment (TME). For example, the high level of glutathione in the TME can be reduced by Fe3+, which enhances the production of reactive oxygen species, including ferroptosis and apoptosis .
Biochemical Analysis
Biochemical Properties
CM-272 interacts with several enzymes and proteins, including G9a, DNMT1, DNMT3A, DNMT3B, and GLP . It inhibits these enzymes with IC50s of 8 nM, 382 nM, 85 nM, 1200 nM, and 2 nM, respectively . The inhibition of these enzymes leads to a reduction in both DNA and H3K9 methylation levels, which in turn leads to the reactivation of tumor suppressor genes and inhibits cancer cell proliferation .
Cellular Effects
This compound has been shown to inhibit cell proliferation and promote apoptosis in a dose- and time-dependent manner in various cell lines . It induces interferon-stimulated genes and immunogenic cell death . Furthermore, this compound has been found to block cell cycle progression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with G9a and DNMTs, leading to their inhibition . This results in a decrease in global levels of H3K9me2 and 5mC . The therapeutic activity of this compound relies on the early activation of the type I IFN response in tumor cells .
Temporal Effects in Laboratory Settings
This compound has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It has been found to significantly prolong the survival of AML, ALL, and DLBCL xenogeneic models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found to inhibit cell proliferation and promote apoptosis in a dose-dependent manner .
Metabolic Pathways
It is known that it interacts with several enzymes, including G9a, DNMT1, DNMT3A, DNMT3B, and GLP .
Preparation Methods
The synthesis of CM-272 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
CM-272 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups
Scientific Research Applications
CM-272 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of G9a and DNMTs, providing insights into epigenetic regulation.
Biology: Employed in research to understand the role of DNA and histone methylation in gene expression and cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating hematological malignancies such as acute myeloid leukemia, acute lymphoblastic leukemia, and diffuse large B-cell lymphoma.
Industry: Utilized in the development of new therapeutic agents targeting epigenetic modifications
Comparison with Similar Compounds
CM-272 is unique in its dual inhibitory action on both G9a and DNMTs, making it a first-in-class compound. Similar compounds include:
UNC0638: A selective inhibitor of G9a and GLP.
SGC0946: A selective inhibitor of DOT1L, another histone methyltransferase.
Decitabine: A DNMT inhibitor used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Azacitidine: Another DNMT inhibitor with applications in treating myelodysplastic syndromes
This compound stands out due to its dual inhibition mechanism, which provides a broader spectrum of activity against epigenetic modifications compared to other single-target inhibitors.
Properties
IUPAC Name |
6-methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O3/c1-20-7-8-26(35-20)25-18-23(29-21-9-14-31(2)15-10-21)22-17-27(33-3)28(19-24(22)30-25)34-16-6-13-32-11-4-5-12-32/h7-8,17-19,21H,4-6,9-16H2,1-3H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQLKZTYUYIWDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NC4CCN(CC4)C)OC)OCCCN5CCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
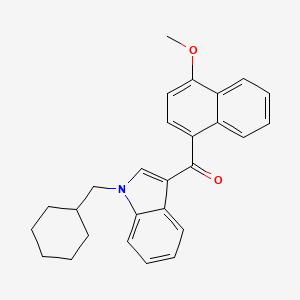

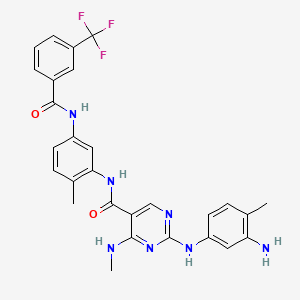
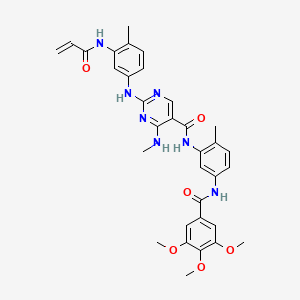
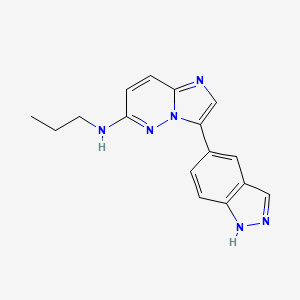
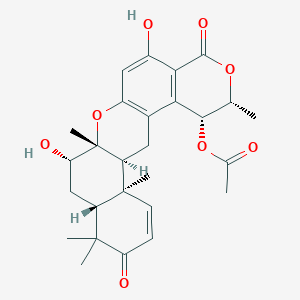
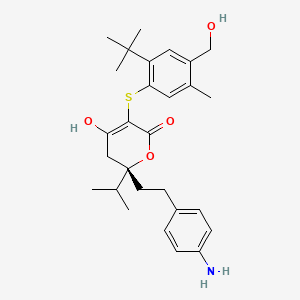
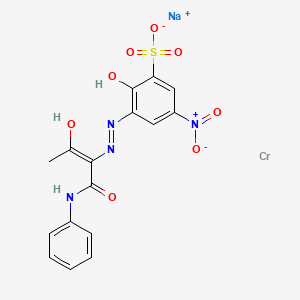
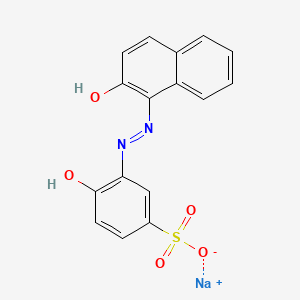
![Benzenesulfonic acid,4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-nitro-, sodium salt (1:1)](/img/structure/B606669.png)
